molecular formula C18H14FN3O2 B5376692 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide

Katalognummer B5376692
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: ONOOUQCWQQSIIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, also known as GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a key regulator of multiple cellular processes, including cell growth, survival, and metabolism. The inhibition of AKT has been shown to have therapeutic potential in a variety of diseases, including cancer and diabetes.

Wirkmechanismus

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide acts by inhibiting the activity of AKT, which is a key regulator of multiple cellular processes. AKT is activated by a variety of growth factors and cytokines, and its activation leads to the activation of downstream signaling pathways that promote cell growth and survival. Inhibition of AKT by 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide leads to the suppression of these downstream signaling pathways, which results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of AKT by 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of other cancer treatments. In addition, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to improve insulin sensitivity in preclinical models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is its selectivity for AKT. This allows for the specific inhibition of AKT signaling pathways, which can be useful in studying the role of AKT in various cellular processes. However, one limitation of using 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is its potency, which can make it difficult to use at low concentrations. In addition, the effects of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide may be dependent on the specific cell type being studied.

Zukünftige Richtungen

There are several future directions for the study of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One potential direction is the development of combination therapies that include 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide and other cancer treatments, such as immunotherapy. Another potential direction is the study of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in the context of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more selective and potent AKT inhibitors may lead to the development of more effective therapies for a variety of diseases.

Synthesemethoden

The synthesis of 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide involves several steps, including the reaction of 4-fluorobenzoyl chloride with 4-aminophenol to form 4-fluorobenzamide. This is then reacted with 6-methyl-3-pyridazinecarboxylic acid to form the intermediate compound, which is then reacted with 4-hydroxyphenylboronic acid to form the final product.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been extensively studied in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, 4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

4-fluoro-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-12-2-11-17(22-21-12)24-16-9-7-15(8-10-16)20-18(23)13-3-5-14(19)6-4-13/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONOOUQCWQQSIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.